molecular formula C15H18N2O2 B5101473 N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B5101473
M. Wt: 258.32 g/mol
InChI Key: WVWVSOBUVWEEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is a complex organic compound characterized by a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.2.1]heptane framework provides a rigid and stable structure, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the carboxamide group: The resulting bicyclo[2.2.1]heptane derivative is then subjected to a reaction with an amine, such as ammonia or a primary amine, to introduce the carboxamide group.

    Attachment of the 2-carbamoylphenyl group: This step involves the coupling of the bicyclo[2.2.1]heptane-2-carboxamide with a 2-carbamoylphenyl derivative, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, such as palladium or nickel, and the optimization of reaction conditions, such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the bicyclo[2.2.1]heptane core or the phenyl ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and stability.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially inhibiting or modulating their activity. The phenyl and carboxamide groups can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound with a similar core structure but lacking the functional groups present in N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide.

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring size and structure.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: A related compound with a carboxylic acid group instead of the carboxamide group.

Uniqueness

This compound is unique due to its combination of a rigid bicyclic core and functional groups that allow for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-14(18)11-3-1-2-4-13(11)17-15(19)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWVSOBUVWEEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.